K-Ras G12C-IN-3

Vue d'ensemble

Description

K-Ras G12C-IN-3 est un composé spécifiquement conçu pour inhiber l'activité de la protéine mutante K-Ras G12C. Cette mutation est un moteur courant de divers cancers, notamment le cancer du poumon non à petites cellules, le cancer colorectal et le cancer du pancréas. Le développement d'inhibiteurs de K-Ras G12C représente une avancée significative dans la thérapie ciblée du cancer, car les mutations de K-Ras ont longtemps été considérées comme "non-traitable" .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La préparation de K-Ras G12C-IN-3 implique une série d'étapes de synthèse, généralement commençant par la formation d'une structure hétérocyclique de base. La voie de synthèse peut inclure :

Formation de la structure de base : Cette étape implique la construction d'un noyau hétérocyclique, souvent par des réactions de cyclisation.

Fonctionnalisation : Introduction de divers groupes fonctionnels pour améliorer l'affinité de liaison et la spécificité envers le mutant K-Ras G12C.

Purification : Le composé final est purifié en utilisant des techniques telles que la chromatographie pour garantir une pureté et un rendement élevés.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour maximiser le rendement et minimiser les impuretés. Des techniques telles que le criblage à haut débit et la synthèse automatisée peuvent être utilisées pour rationaliser la production .

Analyse Des Réactions Chimiques

Types de réactions

K-Ras G12C-IN-3 subit diverses réactions chimiques, notamment :

Liaison covalente : Le composé se lie de manière covalente au groupe thiol du résidu cystéine du mutant K-Ras G12C, le piégeant dans un état inactif.

Réactions de substitution : Les groupes fonctionnels du composé peuvent subir des réactions de substitution pour améliorer son affinité de liaison.

Réactifs et conditions communs

Les réactifs courants utilisés dans la synthèse et les réactions de this compound comprennent :

Agents de cyclisation : Utilisés pour former la structure hétérocyclique de base.

Réactifs de fonctionnalisation : Tels que les agents d'halogénation et les agents d'alkylation.

Solvants : Solvants organiques comme le diméthylsulfoxyde (DMSO) et l'acétonitrile.

Principaux produits formés

Le principal produit formé à partir des réactions impliquant this compound est la protéine K-Ras G12C modifiée de manière covalente, qui est rendue inactive et incapable de promouvoir la croissance des cellules cancéreuses .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Recherche sur le cancer : Utilisé pour étudier le rôle des mutations K-Ras G12C dans la progression du cancer et pour développer des thérapies ciblées.

Développement de médicaments : Sert de composé principal pour le développement de nouveaux inhibiteurs de K-Ras avec des profils d'efficacité et de sécurité améliorés.

Études biologiques : Aide à comprendre les mécanismes moléculaires des voies de signalisation K-Ras et leur impact sur les fonctions cellulaires.

Mécanisme d'action

This compound exerce ses effets en se liant de manière covalente au résidu cystéine en position 12 de la protéine K-Ras. Cette liaison verrouille la protéine dans un état inactif lié au GDP, l'empêchant d'activer les voies de signalisation en aval telles que les voies RAF-MEK-ERK et PI3K-AKT. En inhibant ces voies, this compound arrête efficacement la prolifération et la survie des cellules cancéreuses .

Applications De Recherche Scientifique

K-Ras G12C-IN-3 has a wide range of scientific research applications, including:

Cancer Research: Used to study the role of K-Ras G12C mutations in cancer progression and to develop targeted therapies.

Drug Development: Serves as a lead compound for the development of new K-Ras inhibitors with improved efficacy and safety profiles.

Biological Studies: Helps in understanding the molecular mechanisms of K-Ras signaling pathways and their impact on cellular functions.

Mécanisme D'action

K-Ras G12C-IN-3 exerts its effects by covalently binding to the cysteine residue at position 12 of the K-Ras protein. This binding locks the protein in an inactive GDP-bound state, preventing it from activating downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT pathways. By inhibiting these pathways, this compound effectively halts cancer cell proliferation and survival .

Comparaison Avec Des Composés Similaires

Composés similaires

Sotorasib : Un autre inhibiteur de K-Ras G12C approuvé pour une utilisation clinique.

Adagrasib : Un inhibiteur de K-Ras G12C actuellement en cours d'investigation clinique.

Unicité

K-Ras G12C-IN-3 est unique par son affinité de liaison spécifique et sa modification covalente du mutant K-Ras G12C. Sa conception permet une haute sélectivité et une haute puissance, ce qui en fait un outil précieux dans la thérapie ciblée du cancer .

Conclusion

This compound représente une avancée significative dans le domaine de la thérapie ciblée du cancer

Activité Biologique

K-Ras G12C-IN-3 is a novel compound designed to target the K-Ras G12C mutation, which is prevalent in various cancers, particularly non-small cell lung cancer (NSCLC). This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in preclinical studies, and potential clinical implications.

This compound functions primarily as a degrader of the K-Ras G12C protein through a PROTAC (PROteolysis TArgeting Chimeras) mechanism. This involves:

- Binding : The compound binds to the K-Ras G12C protein via an acrylamide warhead.

- Recruitment : It recruits the E3 ligase CRBN (cereblon), leading to the ubiquitination and subsequent degradation of K-Ras G12C.

- Signaling Suppression : The degradation results in the suppression of the MAPK signaling pathway, which is crucial for cancer cell proliferation and survival .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent antiproliferative activity against various cancer cell lines harboring the KRAS G12C mutation. For instance:

- Cell Lines Tested : NCI-H358 and NCI-H2122, both KRAS G12C-mutated cell lines.

- Results : Treatment with this compound led to significant reductions in cell viability and induced apoptosis in these cell lines. The effective concentration (DC50) was approximately 1.25 μM for KP-14, a derivative of this compound .

In Vivo Studies

Preclinical in vivo models further corroborate the efficacy of this compound:

- Tumor Models : Patient-derived xenograft (PDX) models have shown that administration of this compound leads to substantial tumor regression.

- Mechanistic Insights : The compound effectively reduced phosphorylated ERK (pERK) levels, indicating successful inhibition of downstream signaling pathways associated with tumor growth .

Clinical Trials and Observations

While this compound is still under investigation, related compounds such as sotorasib have been evaluated in clinical settings. Findings from these trials provide insights into potential outcomes for patients treated with K-Ras G12C inhibitors:

- Response Rates : In trials involving patients with KRAS G12C-positive NSCLC, objective response rates have reached approximately 37% to 48%, highlighting the potential for effective treatment options .

- Resistance Mechanisms : Adaptive resistance mechanisms have been identified, including reactivation of MAPK pathways. This underscores the need for combination therapies to enhance treatment efficacy .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Propriétés

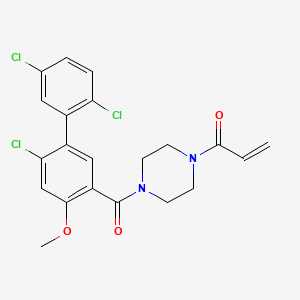

IUPAC Name |

1-[4-[4-chloro-5-(2,5-dichlorophenyl)-2-methoxybenzoyl]piperazin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19Cl3N2O3/c1-3-20(27)25-6-8-26(9-7-25)21(28)16-11-15(18(24)12-19(16)29-2)14-10-13(22)4-5-17(14)23/h3-5,10-12H,1,6-9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPBHAPLCWWQJAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Cl)C2=C(C=CC(=C2)Cl)Cl)C(=O)N3CCN(CC3)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19Cl3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901118534 | |

| Record name | 1-[4-[(2′,5′,6-Trichloro-4-methoxy[1,1′-biphenyl]-3-yl)carbonyl]-1-piperazinyl]-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901118534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1629268-19-4 | |

| Record name | 1-[4-[(2′,5′,6-Trichloro-4-methoxy[1,1′-biphenyl]-3-yl)carbonyl]-1-piperazinyl]-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1629268-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-[(2′,5′,6-Trichloro-4-methoxy[1,1′-biphenyl]-3-yl)carbonyl]-1-piperazinyl]-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901118534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.